Cas no 2121513-97-9 (3-Aminocarbonyl-5-bromophenylboronic acid)

3-Aminocarbonyl-5-bromophenylboronic acid is a boronic acid derivative featuring both an aminocarbonyl and a bromo substituent on the phenyl ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group facilitates efficient palladium-catalyzed bond formation with aryl or vinyl halides. The bromo substituent offers additional reactivity for further functionalization, while the aminocarbonyl group enhances solubility and provides a handle for further derivatization. Its stability under typical reaction conditions and compatibility with diverse substrates make it a versatile intermediate in pharmaceutical synthesis and materials science. The compound is typically handled under inert conditions to preserve its reactivity.
3-Aminocarbonyl-5-bromophenylboronic acid structure
2121513-97-9 structure
Product name:3-Aminocarbonyl-5-bromophenylboronic acid
CAS No:2121513-97-9
MF:C7H7BBrNO3
Molecular Weight:243.850381135941
MDL:MFCD30529868
CID:5079110

3-Aminocarbonyl-5-bromophenylboronic acid 化学的及び物理的性質

名前と識別子

    • 3-Aminocarbonyl-5-bromophenylboronic acid
    • (3-bromo-5-carbamoylphenyl)boronicacid
    • (3-bromo-5-carbamoylphenyl)boronic acid
    • MDL: MFCD30529868
    • インチ: 1S/C7H7BBrNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11)
    • InChIKey: VUEQXFIUMDEIIM-UHFFFAOYSA-N
    • SMILES: BrC1C=C(B(O)O)C=C(C(N)=O)C=1

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 202
  • トポロジー分子極性表面積: 83.6

3-Aminocarbonyl-5-bromophenylboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB517777-500 mg
3-Aminocarbonyl-5-bromophenylboronic acid
2121513-97-9
500MG
€228.10 2023-04-17
abcr
AB517777-1 g
3-Aminocarbonyl-5-bromophenylboronic acid
2121513-97-9
1g
€301.20 2023-04-17
eNovation Chemicals LLC
D637169-1g
(3-bromo-5-carbamoylphenyl)boronic acid
2121513-97-9 95%
1g
$400 2024-08-03
abcr
AB517777-5 g
3-Aminocarbonyl-5-bromophenylboronic acid
2121513-97-9
5g
€946.80 2023-04-17
abcr
AB517777-500mg
3-Aminocarbonyl-5-bromophenylboronic acid
2121513-97-9
500mg
€228.10 2023-09-02
abcr
AB517777-10g
3-Aminocarbonyl-5-bromophenylboronic acid; .
2121513-97-9
10g
€1491.70 2025-03-19
abcr
AB517777-1g
3-Aminocarbonyl-5-bromophenylboronic acid; .
2121513-97-9
1g
€290.40 2025-03-19
Aaron
AR01M8WN-1g
(3-bromo-5-carbamoylphenyl)boronicacid
2121513-97-9 95%
1g
$283.00 2025-02-12
eNovation Chemicals LLC
D637169-1g
(3-bromo-5-carbamoylphenyl)boronic acid
2121513-97-9 95%
1g
$400 2025-02-25
abcr
AB517777-5g
3-Aminocarbonyl-5-bromophenylboronic acid; .
2121513-97-9
5g
€900.10 2025-03-19

3-Aminocarbonyl-5-bromophenylboronic acid 関連文献

3-Aminocarbonyl-5-bromophenylboronic acidに関する追加情報

Comprehensive Overview of 3-Aminocarbonyl-5-bromophenylboronic acid (CAS No. 2121513-97-9)

3-Aminocarbonyl-5-bromophenylboronic acid (CAS No. 2121513-97-9) is a highly specialized boronic acid derivative that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its unique aminocarbonyl and bromo functional groups, serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone in modern organic synthesis. Its molecular structure, combining both electron-withdrawing and electron-donating moieties, makes it a versatile building block for designing drug candidates and functional materials.

The growing demand for boronic acid-based compounds in targeted drug delivery and bioconjugation has propelled research into 3-Aminocarbonyl-5-bromophenylboronic acid. Recent studies highlight its potential in cancer therapeutics, particularly in proteasome inhibition and enzyme-targeted therapies. Researchers are also exploring its applications in bioimaging and diagnostic probes, leveraging its ability to form stable complexes with diols and other biomolecules. This aligns with the current trend of precision medicine, where small-molecule probes play a pivotal role.

From a synthetic chemistry perspective, CAS No. 2121513-97-9 is valued for its high reactivity and selectivity in palladium-catalyzed reactions. Its bromine substituent facilitates further functionalization, enabling the creation of diverse aryl-aryl bonds—a key step in constructing complex heterocycles. This property is particularly relevant in the development of OLED materials and organic semiconductors, addressing the surge in demand for flexible electronics and energy-efficient displays.

Environmental and green chemistry considerations have also shaped the use of 3-Aminocarbonyl-5-bromophenylboronic acid. Unlike traditional reagents, it often requires milder reaction conditions, reducing energy consumption and waste generation. This aligns with the sustainable synthesis movement, a hot topic in academic and industrial circles. Moreover, its compatibility with water-based systems enhances its appeal for biocompatible applications.

For researchers sourcing CAS No. 2121513-97-9, quality parameters such as purity (>98%), solubility profiles, and storage stability are critical. Suppliers often provide technical data sheets detailing its NMR spectra and HPLC chromatograms to ensure reproducibility in experiments. The compound’s stability under anhydrous conditions and sensitivity to protic solvents are frequently discussed in user forums and scientific databases.

In summary, 3-Aminocarbonyl-5-bromophenylboronic acid exemplifies the intersection of cutting-edge chemistry and applied science. Its multifaceted applications—from drug discovery to advanced materials—underscore its importance in contemporary research. As the scientific community continues to explore boron chemistry, this compound is poised to remain a keystone reagent in innovative solutions for global challenges.

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Amadis Chemical Company Limited
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